molecular formula C16H18N2O3S B5805556 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide CAS No. 5539-99-1

5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide

Cat. No. B5805556
CAS RN: 5539-99-1
M. Wt: 318.4 g/mol
InChI Key: BILLZXCXJGLCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, ETPTA, and is a member of the thiophene family of compounds. ETPTA has been shown to have a number of interesting biochemical and physiological effects, which make it an attractive target for further study.

Mechanism of Action

The mechanism of action of ETPTA is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This enzyme is involved in a number of important cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. By inhibiting this enzyme, ETPTA may be able to disrupt these processes and potentially slow or halt the progression of certain diseases.
Biochemical and Physiological Effects:
ETPTA has been shown to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to have potent anti-inflammatory and antioxidant properties, which may make it useful in the treatment of conditions such as arthritis and cardiovascular disease. Additionally, ETPTA has been shown to have a positive effect on glucose metabolism, which may make it useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of ETPTA is that it is a highly specific inhibitor of protein kinase CK2. This means that it may be useful in studying the specific functions of this enzyme in various biological systems. However, one of the limitations of ETPTA is that it can be difficult to synthesize and purify, which may limit its availability for use in lab experiments.

Future Directions

There are a number of potential future directions for research on ETPTA. One area of interest is the development of new and more efficient methods for synthesizing this compound. Additionally, researchers may be interested in exploring the potential therapeutic applications of ETPTA in various diseases and conditions. Finally, further research may be needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of ETPTA is a complex process that requires a number of steps. One of the most common methods for synthesizing this compound involves the reaction of 5-ethyl-4-methyl-2-thiophenecarboxylic acid with phenoxyacetic acid and thionyl chloride. The resulting compound is then treated with ammonia to form the final product, ETPTA.

Scientific Research Applications

ETPTA has a number of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the biological mechanisms underlying various diseases and conditions. For example, ETPTA has been shown to have a potent inhibitory effect on the enzyme protein kinase CK2, which is involved in a number of important cellular processes. By studying the effects of ETPTA on this enzyme, researchers may be able to gain new insights into the underlying mechanisms of diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

5-ethyl-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-12-10(2)14(15(17)20)16(22-12)18-13(19)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILLZXCXJGLCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970736
Record name N-(3-Carbamoyl-5-ethyl-4-methylthiophen-2-yl)-2-phenoxyethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide

CAS RN

5539-99-1
Record name N-(3-Carbamoyl-5-ethyl-4-methylthiophen-2-yl)-2-phenoxyethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.